molecular formula C3H2BrN3OS B255301 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one

6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one

Cat. No.: B255301
M. Wt: 208.04 g/mol
InChI Key: XTDLORUYXBJXDJ-UHFFFAOYSA-N
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Description

6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a brominated precursor with a thiourea derivative under acidic or basic conditions to form the desired triazine ring.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one may undergo various types of chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, typically involving solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biology, this compound might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one would depend on its specific application. For example, if it were used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. Molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other brominated triazines or thioxo derivatives, such as:

  • 6-chloro-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
  • 6-fluoro-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Uniqueness

The uniqueness of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one could lie in its specific reactivity and potential applications. For example, the presence of the bromine atom might confer unique electronic properties or reactivity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C3H2BrN3OS

Molecular Weight

208.04 g/mol

IUPAC Name

6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C3H2BrN3OS/c4-1-2(9)5-3(8)7-6-1/h(H2,5,7,8,9)

InChI Key

XTDLORUYXBJXDJ-UHFFFAOYSA-N

SMILES

C1(=S)C(=NNC(=O)N1)Br

Canonical SMILES

C1(=S)C(=NNC(=O)N1)Br

Origin of Product

United States

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